(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
Description
Contextualizing Pyrimidine-Derived Scaffolds in Modern Organic and Medicinal Chemistry
The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. researchgate.netnih.gov Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This structural motif is fundamental to life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.org Beyond their role in nucleic acids, pyrimidine rings are found in vital natural compounds like thiamine (B1217682) (vitamin B1). gsconlinepress.com
The versatility and broad therapeutic potential of pyrimidine derivatives have made them a major focus of drug discovery and development. researchgate.netnih.gov Medicinal chemists have successfully incorporated the pyrimidine scaffold into a multitude of therapeutic agents to treat a wide array of diseases. gsconlinepress.com The inherent drug-like properties of the pyrimidine core make it an ideal framework for designing molecules with targeted biological activities. researchgate.netnih.gov Research has demonstrated that pyrimidine analogs exhibit a remarkable range of pharmacological effects. gsconlinepress.com
Table 2: Reported Biological Activities of Various Pyrimidine-Based Scaffolds
| Biological Activity | Description | Source(s) |
|---|---|---|
| Anticancer | Derivatives have been developed as inhibitors of various kinases (e.g., EGFR, CDK4) and other targets involved in cancer progression. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Antimicrobial | Novel pyrimidine analogs show potent activity against bacterial and fungal strains, sometimes by intercalating with microbial DNA. researchgate.netgsconlinepress.com | researchgate.netgsconlinepress.com |
| Anti-inflammatory | Certain pyrazolo-pyrimidine derivatives have demonstrated the ability to inhibit p38α MAP kinase, an enzyme involved in inflammatory pathways. gsconlinepress.com | gsconlinepress.com |
| Antiviral | The pyrimidine core is central to antiviral drugs, including the HIV medication zidovudine. wikipedia.org | wikipedia.org |
| CNS Depressant | The pyrimidine structure is found in barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org | wikipedia.org |
| β-Glucuronidase Inhibition | A series of 2-aminopyrimidine (B69317) derivatives were synthesized and found to be potent inhibitors of β-glucuronidase. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Strategic Importance of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Moiety as a Synthetic Intermediate and Scaffold
The strategic value of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid lies in its identity as a bifunctional molecule that serves as a key synthetic intermediate. It combines the biologically significant 2-aminopyrimidine scaffold with a reactive acrylic acid functional group. This hybrid structure allows for a wide range of chemical modifications, making it a valuable building block for creating more complex molecules and chemical libraries.
The acrylic acid portion of the molecule is particularly useful for synthetic transformations. The carboxylic acid can be converted into esters, amides, or other derivatives. For instance, the formation of pyrimidine acrylamides has been explored in recent research. nih.gov The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to various addition reactions. Furthermore, the entire acrylic acid side chain can participate in powerful carbon-carbon bond-forming reactions, such as the Heck reaction, which is a cornerstone of modern organic synthesis for attaching vinyl groups to aryl halides. beilstein-journals.org
The 2-aminopyrimidine core provides a site for further functionalization. The amino group can be acylated, alkylated, or used as a handle to introduce other heterocyclic systems, expanding the chemical diversity of the resulting products. Researchers utilize this scaffold to systematically explore structure-activity relationships (SAR), where modifications to either the pyrimidine ring or the acrylic acid tail can be correlated with changes in biological activity. researchgate.net This makes the molecule a crucial tool in the rational design of new therapeutic agents. researchgate.net
Historical Overview of Academic Research Pertaining to Pyrimidine-Acrylic Acid Conjugates
The academic exploration of pyrimidine-acrylic acid conjugates is built upon more than a century of foundational research in heterocyclic and reaction chemistry. The systematic study of pyrimidines began in the 1880s with the work of Pinner, who first synthesized derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org
The development of methods to conjugate pyrimidines with acrylic acid moieties is tied to the discovery and refinement of key organic reactions. The Knoevenagel condensation, named after Emil Knoevenagel, is a classic and powerful method for forming carbon-carbon double bonds. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (like malonic acid or its derivatives) to a carbonyl group (like a pyrimidine-5-carboxaldehyde), followed by dehydration. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent, is particularly relevant as it often involves a carboxylic acid and results in a subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid—the very structure of an acrylic acid derivative. organic-chemistry.org
Another critical advancement was the Mizoroki-Heck reaction, one of the most important transition-metal-catalyzed reactions for C-C bond formation. beilstein-journals.org This palladium-catalyzed process allows for the vinylation of aryl halides or triflates with alkenes, providing a direct route to cinnamic acid derivatives (phenylacrylic acids) and their heterocyclic analogs. beilstein-journals.org The ability to use a bromo-substituted pyrimidine and an acrylate (B77674) ester in a Heck reaction provides a modern and efficient pathway to the pyrimidine-acrylic acid framework.
Table 3: Timeline of Key Developments Relevant to Pyrimidine-Acrylic Acid Synthesis
| Period/Year | Development | Significance | Source(s) |
|---|---|---|---|
| 1884 | Pinner begins the systematic study of pyrimidines. | Established the foundation of pyrimidine chemistry. | wikipedia.org |
| 1887 | Emil Knoevenagel publishes his work on the condensation reaction. | Provided a fundamental tool for creating α,β-unsaturated acids from aldehydes. | wikipedia.org |
| 1900 | Gabriel and Colman prepare the parent pyrimidine compound. | Marked a milestone in the synthesis of the core heterocycle. | wikipedia.org |
| 1972 | The Mizoroki-Heck reaction is reported. | Offered a powerful, modern method for C-C bond formation, enabling the synthesis of acrylic acid derivatives from halo-pyrimidines. | beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminopyrimidin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSKJFUYGWSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid and Its Analogs
Retrosynthetic Analysis of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Core Structure
A retrosynthetic analysis of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid reveals several logical disconnection points, suggesting multiple convergent synthetic pathways. The primary disconnection is at the C-C double bond, which links the pyrimidine (B1678525) ring to the acrylic acid moiety. This leads to two key precursor fragments: a functionalized 2-aminopyrimidine (B69317) and a C2 or C3 synthon.
Disconnection 1 (Olefin-forming reactions): The most apparent disconnection is across the alkene bond. This suggests that the final step could be a carbon-carbon bond-forming reaction.
Heck or other Palladium-catalyzed couplings: This approach identifies 5-halo-2-aminopyrimidine and an acrylate (B77674) derivative (e.g., ethyl acrylate) as key synthons. The halide provides an electrophilic handle on the pyrimidine for oxidative addition to a palladium(0) catalyst.
Wittig or Horner-Wadsworth-Emmons (HWE) reactions: This pathway points to 2-aminopyrimidine-5-carboxaldehyde as a crucial intermediate, which would react with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form the acrylic double bond. The HWE reaction is particularly advantageous for its high stereoselectivity, typically favoring the desired (E)-isomer. wikipedia.org
Knoevenagel Condensation: This strategy also utilizes 2-aminopyrimidine-5-carboxaldehyde, condensing it with a compound containing an active methylene (B1212753) group, such as malonic acid or its monoester. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst and solvent, is especially relevant as it often results in concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid directly. wikipedia.orgorganic-chemistry.org
Disconnection 2 (Functional Group Interconversion): Another strategic consideration is the timing of the introduction of the 2-amino group. The synthesis could proceed with a precursor pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-nitropyrimidine), with the amino group being installed in a late-stage functional group interconversion (FGI) step via nucleophilic aromatic substitution or reduction, respectively.
These disconnections outline the principal synthetic strategies that are discussed in detail in the following sections. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific analogs.
Classical Organic Synthesis Routes for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
The construction of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid can be achieved through several well-established classical organic synthesis methodologies. These routes focus on the formation of the critical pyrimidine-alkene bond and the elaboration of the acrylic acid functional group.
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes. ugent.be In the context of synthesizing the target molecule, this reaction would involve coupling a 5-halo-2-aminopyrimidine with an acrylate ester, followed by hydrolysis to the carboxylic acid.
A common and readily available starting material for this approach is 2-amino-5-bromopyrimidine (B17363). sigmaaldrich.com This intermediate can be synthesized in high yield by the direct bromination of 2-aminopyrimidine using N-Bromosuccinimide (NBS) in acetonitrile (B52724). chemicalbook.com
The subsequent Heck reaction couples 2-amino-5-bromopyrimidine with an acrylate, such as ethyl acrylate or tert-butyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., Et₃N, K₂CO₃). ugent.benih.gov The reaction typically exhibits high stereoselectivity for the trans-product, directly yielding the desired (E)-isomer of the acrylate precursor. The final step is the saponification of the ester to afford (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid.
Table 1: Representative Heck Coupling Reaction Conditions
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-5-bromopyrimidine | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Good to Excellent | ugent.be |
| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 97% | ugent.be |
| Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium Salts | K₂CO₃ | Water/DMF | High | researchgate.net |
The Knoevenagel condensation provides a direct route to α,β-unsaturated acids by reacting an aldehyde with an active methylene compound. wikipedia.org For this synthesis, the key intermediate is 2-aminopyrimidine-5-carboxaldehyde. sigmaaldrich.com This aldehyde can be condensed with malonic acid in the presence of a basic catalyst like piperidine (B6355638) or pyridine.
Employing the Doebner modification, where pyridine serves as both the catalyst and solvent, is particularly advantageous. organic-chemistry.org The reaction between 2-aminopyrimidine-5-carboxaldehyde and malonic acid in refluxing pyridine typically leads to the condensation product, which then undergoes in-situ decarboxylation to directly afford (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid. This method avoids the need for a separate hydrolysis step.
Table 2: Knoevenagel Condensation Variants
| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone | Malononitrile | Piperidine/Ethanol (B145695) | Forms α,β-unsaturated nitriles | wikipedia.org |
| Aldehyde | Malonic Acid | Pyridine | Doebner modification; yields acrylic acid via decarboxylation | organic-chemistry.org |
| Benzaldehyde | Malononitrile | Chitosan/Solvent-free | Green chemistry approach | rsc.org |
Both the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone olefination methods that can be applied to synthesize the target compound from 2-aminopyrimidine-5-carboxaldehyde.
The HWE reaction involves the reaction of the aldehyde with a phosphonate carbanion, typically generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). A significant advantage of the HWE reaction is its high propensity to form the thermodynamically more stable (E)-alkene, which aligns perfectly with the desired stereochemistry of the target molecule. wikipedia.orgresearchgate.net The resulting product is an ester, which requires subsequent hydrolysis to yield the final acrylic acid.
Alternatively, the Wittig reaction uses a phosphorus ylide, prepared from a triphenylphosphonium salt and a strong base. acs.org The reaction of 2-aminopyrimidine-5-carboxaldehyde with (triphenylphosphoranylidene)acetic acid ethyl ester would also yield the corresponding acrylate ester. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. acs.org
Table 3: Comparison of HWE and Wittig Reactions for Olefination
| Reaction | Key Reagent | Typical Base | Primary Product | Stereoselectivity | Byproduct | Reference |
|---|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., Triethyl phosphonoacetate) | NaH, KOtBu | (E)-Alkene Ester | High (E)-selectivity | Water-soluble phosphate (B84403) | wikipedia.orgconicet.gov.ar |
| Wittig Reaction | Phosphonium Salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) | n-BuLi, NaH | (E/Z)-Alkene Ester | Variable; (E)-favored with stabilized ylides | Triphenylphosphine oxide | acs.org |
This section expands on the principles of the Heck reaction, encompassing a broader range of palladium-catalyzed cross-couplings that can forge the C5-alkenyl bond on the 2-aminopyrimidine scaffold. While the Heck reaction is the most direct method, other named reactions like the Suzuki and Stille couplings could be adapted.
For instance, a Suzuki coupling could theoretically be performed between 5-bromo-2-aminopyrimidine and a vinylboronic acid or ester derivative, such as (E)-3-(dihydroxyboranyl)acrylic acid. Similarly, a Stille coupling could utilize an organostannane reagent. However, the Heck reaction remains the most straightforward and commonly employed palladium-catalyzed method for this specific transformation due to the commercial availability and stability of the acrylate coupling partners. ugent.be
The efficiency of these couplings relies heavily on the choice of catalyst, ligands, base, and solvent. Modern advancements have introduced highly active palladium pre-catalysts and N-heterocyclic carbene (NHC) ligands that can improve yields and reaction rates, even with challenging substrates like heteroaryl chlorides. ugent.benih.gov
An alternative to starting with 2-aminopyrimidine is to introduce the amino group at a later stage of the synthesis. This can be a valuable strategy if the precursor pyrimidines are more readily available or if the amino group interferes with earlier reaction steps.
One common approach is to start with a halogenated pyrimidine, such as 2-chloro-5-bromopyrimidine. The acrylic acid side chain can be installed first via a Heck reaction at the more reactive 5-position. Subsequently, the 2-chloro group can be displaced by ammonia (B1221849) or an ammonia equivalent in a nucleophilic aromatic substitution (SNAr) reaction to furnish the 2-amino group.
Advanced Synthetic Protocols for Structural Elaboration of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Scaffold
The creation of diverse analogs based on the this compound framework necessitates advanced synthetic methods that allow for precise control over the molecule's structure and stereochemistry. These protocols are designed for efficiency, selectivity, and the ability to generate libraries of compounds for further investigation.
Stereoselective Synthesis of Enantiopure this compound Derivatives
Achieving enantiopure forms of derivatives of this compound is critical, as stereochemistry often dictates biological activity. The primary strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly used auxiliaries include Evans' oxazolidinones and camphor-derived structures. researchgate.netresearchgate.net In a typical application, a prochiral substrate attached to the this compound scaffold would be reacted with a chiral auxiliary. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thus creating the desired enantiomer with high diastereoselectivity. researchgate.net For example, asymmetric aldol (B89426) reactions or alkylations of an enolate derived from a carboxylic acid precursor can be controlled using this methodology. researchgate.netresearchgate.net The synthesis of unnatural amino acids and other complex chiral molecules often relies on these powerful techniques. researchgate.netprinceton.edu
| Chiral Auxiliary | Typical Application | Key Features |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.netresearchgate.net | High diastereoselectivity, predictable stereochemical outcome, and well-established removal procedures. |
| Camphorsultam | Asymmetric alkylations and aldol reactions. | Provides excellent stereocontrol; both enantiomers are commercially available. |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org | Functions as a recoverable auxiliary, directing alkylation at the α-carbon. wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of cyclic terpenes and other complex molecules. wikipedia.org | Used as a chiral ligand in asymmetric catalysis or as a direct auxiliary. wikipedia.org |
Protecting Group Strategies in Aminopyrimidine-Acrylic Acid Synthesis
The synthesis of this compound involves functional groups—specifically the exocyclic amino group and the carboxylic acid—that can interfere with many synthetic transformations. Therefore, a robust protecting group strategy is essential. libretexts.org Protecting groups temporarily mask these reactive sites, allowing other parts of the molecule to be modified selectively. wikipedia.org
Amino Group Protection: The 2-amino group on the pyrimidine ring is nucleophilic and basic, requiring protection during reactions like cross-coupling or acylation. libretexts.org Carbamates are the most common class of protecting groups for amines. wikipedia.org
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). nih.govresearchgate.net Standard procedures involve reacting 2-amino-5-iodopyrimidine (B74693) with di-tert-butyl dicarbonate (B1257347) to yield the protected intermediate. nih.gov
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions (e.g., piperidine in DMF), offering an orthogonal protection strategy to the acid-labile Boc group. researchgate.netcreative-peptides.com This orthogonality is crucial in complex, multi-step syntheses where selective deprotection is required. wikipedia.org
Carboxylic Acid Protection: The acrylic acid moiety must often be protected as an ester to prevent its participation in undesired reactions.
Benzyl (B1604629) (Bn) Ester: Formed by reaction with benzyl alcohol, it is stable to many synthetic conditions but can be easily removed by hydrogenolysis, which is a mild deprotection method. wikipedia.org
Methyl or Ethyl Esters: These are readily prepared and are typically removed by saponification (hydrolysis with a base like sodium hydroxide), as seen in the synthesis of related pyrimidine derivatives. nih.gov
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Anhydrous Trifluoroacetic Acid (TFA) nih.govcreative-peptides.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Piperidine in DMF creative-peptides.com | |
| Benzyloxycarbonyl | Z | Benzyl chloroformate (Cbz-Cl) | H₂/Pd, HBr/AcOH creative-peptides.com | |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | H₂/Pd (Hydrogenolysis) wikipedia.org |
| tert-Butyl Ester | tBu | Isobutylene, acid catalyst | Trifluoroacetic Acid (TFA) creative-peptides.com |
Microwave-Assisted and Flow Chemistry Applications for Enhanced Reaction Efficiency
To improve the speed, yield, and sustainability of synthesis, modern techniques like microwave irradiation and continuous flow chemistry are increasingly employed.
Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes and improved product yields. nih.govorganic-chemistry.org The synthesis of various heterocyclic scaffolds, including aminopyrimidines, has benefited significantly from this technology. nanobioletters.comresearchgate.net For instance, condensation reactions to form the pyrimidine ring or subsequent functionalization steps can be accelerated under microwave irradiation. nanobioletters.com
Flow Chemistry: In continuous flow synthesis, reagents are pumped through a network of tubes and reactors where they mix and react. mdpi.com This approach offers superior control over reaction parameters like temperature, pressure, and residence time. mdpi.com The benefits include enhanced safety when handling hazardous intermediates, improved reproducibility, and easier scalability compared to traditional batch processes. nih.govmdpi.com Flow chemistry has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients, including those with pyrimidine cores, demonstrating its potential for the efficient production of this compound and its analogs. mdpi.comresearchgate.netresearchgate.net
| Technology | Advantages | Application to Pyrimidine Synthesis |
| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields, higher purity. organic-chemistry.org | Accelerating condensation reactions for ring formation and cross-coupling reactions. nanobioletters.comresearchgate.net |
| Continuous Flow | Enhanced safety, precise process control, easy scalability, high reproducibility. mdpi.commdpi.com | Multi-step synthesis without isolation of intermediates, handling of hazardous reagents. researchgate.netresearchgate.net |
Solid-Phase Organic Synthesis (SPOS) Techniques for Compound Libraries
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for screening purposes. nih.gov In SPOS, a starting material is chemically anchored to an insoluble polymer resin. A series of reactions is then carried out on this supported substrate. Since the compound of interest is attached to the solid support, excess reagents and by-products can be easily washed away, simplifying purification. nih.gov
For the synthesis of a library of this compound analogs, a pyrimidine precursor could be attached to a suitable resin. Subsequent reactions, such as palladium-catalyzed cross-couplings to introduce the acrylic acid side chain or modifications to the 2-amino group, could be performed in a parallel or combinatorial fashion. acs.org After the final structure is assembled, it is cleaved from the resin to yield the purified product. This methodology is highly amenable to automation and is a cornerstone of modern medicinal chemistry for generating molecular diversity. wikipedia.orgnih.gov
Chemo-Enzymatic Synthesis and Biocatalysis in this compound Production
Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.gov Enzymes operate under mild conditions (pH, temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps. nih.gov This approach is particularly valuable for producing chiral compounds. nih.gov
Enzymatic Resolution Techniques for Stereoisomer Separation
When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), enzymatic resolution is a highly effective method for separation. This technique exploits the ability of an enzyme to selectively act on only one of the enantiomers. researchgate.net
Lipases are a class of enzymes frequently used for this purpose. mdpi.com For example, in a racemic mixture of a chiral alcohol precursor to a derivative of this compound, a lipase (B570770) can be used to selectively acylate one enantiomer. researchgate.net This results in a mixture of an acylated enantiomer and an unreacted alcohol enantiomer, which are chemically distinct and can be readily separated by standard techniques like chromatography. Similarly, lipases can catalyze the selective hydrolysis of one enantiomer from a racemic ester mixture. nih.govmdpi.com The selection of the enzyme is crucial, and screening various lipases is often necessary to find one with optimal activity and enantioselectivity for a specific substrate. mdpi.com
| Enzyme | Reaction Type | Substrate | Outcome |
| Lipase PS (from Pseudomonas cepacia) | Transesterification | Racemic alcohol | Selective acylation of one enantiomer, allowing separation. mdpi.com |
| Candida rugosa Lipase | Hydrolysis | Racemic ester | Selective hydrolysis of one enantiomer to the corresponding alcohol. researchgate.net |
| Pig Liver Esterase | Hydrolysis | Racemic methyl ester | Hydrolysis to the corresponding carboxylic acid. nih.gov |
| DHAP-dependent Aldolases | Aldol Addition | Aldehyde acceptor | Creation of two new stereocenters with high enzymatic control. nih.gov |
Biocatalytic Transformations and Green Chemistry Principles in Synthetic Routes
The convergence of biocatalysis and green chemistry principles offers promising avenues for the synthesis of complex molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, aiming to enhance sustainability, reduce environmental impact, and improve efficiency. While specific biocatalytic routes for this exact molecule are not extensively documented in publicly available research, the principles can be applied by examining the synthesis of its core moieties—the 2-aminopyrimidine ring and the acrylic acid side chain—and through the application of green chemical techniques to known synthetic pathways.
Biocatalytic Approaches:
The application of enzymes in the synthesis of pyrimidine and acrylic acid derivatives is an area of growing interest. Enzymes offer high selectivity and operate under mild conditions, which are hallmarks of green chemistry.
Enzymatic Amidation and Hydrolysis: Amidase and lipase enzymes are particularly relevant. For instance, a chemo-enzymatic pathway using Candida antarctica lipase B (CALB) has been successfully employed to produce acrylate monomers from bio-based lactones. researchgate.net This highlights the potential for using lipases in the final step of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid synthesis, which could involve the hydrolysis of a corresponding ester precursor. The use of whole-cell biocatalysts containing amidase activity for the production of acrylic acid from acrylamide (B121943) has also been demonstrated, suggesting a possible route from a nitrile precursor. researchgate.net
Enzymatic Condensation: While not yet demonstrated for this specific compound, enzymes such as aldolases or decarboxylases could hypothetically be engineered or discovered to catalyze the condensation of a 2-aminopyrimidine-5-carboxaldehyde with a two-carbon unit to form the acrylic acid side chain directly. Such a biocatalytic step would be highly atom-economical.
Transaminases for Aminopyrimidine Synthesis: Transaminases are widely used in the pharmaceutical industry for the asymmetric synthesis of chiral amines. While the 2-amino group of the target molecule is not chiral, the broader application of transaminases in the synthesis of aminated heterocycles showcases their potential for creating the aminopyrimidine core from a keto-pyrimidine precursor in a green and efficient manner.
Green Chemistry Principles in Synthesis:
Several green chemistry principles have been successfully applied to the synthesis of related aminopyrimidine compounds, which could be extrapolated to the synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.
Solvent-Free Synthesis: A significant advancement in the green synthesis of 2-aminopyrimidine derivatives involves solvent-free reactions. For example, various 2-aminopyrimidine derivatives have been synthesized by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine and triethylamine (B128534) in the absence of any solvent. mdpi.comnih.gov This method offers high yields and avoids the use of volatile organic compounds (VOCs), which are often hazardous. mdpi.comnih.gov
Use of Greener Solvents: When a solvent is necessary, the use of water or other environmentally benign solvents is a key principle of green chemistry. The synthesis of a novel crystal from 2-aminopyrimidine and pimelic acid was achieved using water and ethanol as solvents. chalcogen.ro
Energy Efficiency: The use of microwave irradiation as an energy source can significantly reduce reaction times and energy consumption compared to conventional heating. While not specifically reported for the target molecule, microwave-assisted synthesis is a common green technique for various heterocyclic compounds.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The development of one-pot synthesis, such as the Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyrimidines to create aldehyde precursors, is an example of improving atom economy. nih.gov
Prospective Chemo-Enzymatic Route:
A hypothetical chemo-enzymatic route for the synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could involve a combination of established green chemical methods and potential biocatalytic steps.
Green Synthesis of a Precursor: A suitable 2-aminopyrimidine precursor, such as 2-aminopyrimidine-5-carboxaldehyde or a 5-halo-2-aminopyrimidine, could be synthesized using a solvent-free or aqueous-based method.
Biocatalytic Introduction of the Acrylic Moiety:
Heck-type reaction: A palladium-catalyzed Heck coupling of a 5-halo-2-aminopyrimidine with an acrylate ester, followed by enzymatic hydrolysis of the ester using a lipase like CALB in an aqueous medium.
Enzymatic condensation: Direct condensation of 2-aminopyrimidine-5-carboxaldehyde with a suitable two-carbon donor catalyzed by an engineered enzyme.
The following tables summarize the potential biocatalysts and green chemistry approaches discussed.
Table 1: Potential Biocatalysts for the Synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and its Analogs
| Enzyme Class | Specific Enzyme Example | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Lipase | Candida antarctica lipase B (CALB) | Hydrolysis of an ester precursor to the final acrylic acid. | researchgate.net |
| Amidase | Whole cells with amidase activity | Conversion of a nitrile precursor to the acrylic acid. | researchgate.net |
Table 2: Application of Green Chemistry Principles to the Synthesis of Aminopyrimidine Derivatives
| Green Chemistry Principle | Specific Method | Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Heating ground reactants | Reduced use of hazardous VOCs, high yields. | mdpi.comnih.gov |
| Use of Greener Solvents | Water, Ethanol | Reduced environmental impact, improved safety. | chalcogen.ro |
While a dedicated chemo-enzymatic pathway for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is yet to be fully realized, the existing toolbox of biocatalysts and green chemical methodologies provides a strong foundation for the future development of a sustainable and efficient synthesis.
Advanced Spectroscopic and Analytical Characterization Techniques for 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity, stereochemistry, and the electronic environment of each nucleus.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Backbone and Side Chain Characterization
One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and nitrogens in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on the pyrimidine (B1678525) ring will appear in the aromatic region, while the vinylic protons of the acrylic acid chain will be further downfield due to the electron-withdrawing effects of the carboxylic acid and the pyrimidine ring. The amino group protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the pyrimidine ring and the double bond of the acrylic acid moiety would appear in the intermediate region.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the nitrogen atoms in the pyrimidine ring and the amino group, helping to confirm their electronic states and connectivity.
Predicted ¹H and ¹³C NMR Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
The following data is predicted based on the analysis of structurally similar compounds and known chemical shift ranges for the functional groups present.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring | ||
| C2 | - | ~163 |
| C4 | ~8.5 (s, 1H) | ~158 |
| C5 | - | ~120 |
| C6 | ~8.5 (s, 1H) | ~158 |
| Acrylic Acid Side Chain | ||
| Cα (CH) | ~6.4 (d, J ≈ 16 Hz, 1H) | ~125 |
| Cβ (CH) | ~7.5 (d, J ≈ 16 Hz, 1H) | ~140 |
| COOH | ~12.0 (br s, 1H) | ~170 |
| Amino Group | ||
| NH₂ | ~6.8 (br s, 2H) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity, Proximity, and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the two vinylic protons of the acrylic acid chain would confirm their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the vinylic proton signals to the vinylic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For example, correlations would be expected between the vinylic proton at the β-position and the C5 carbon of the pyrimidine ring, confirming the attachment point of the acrylic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is essential for determining the stereochemistry. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a NOE/ROE between the pyrimidine ring protons and the vinylic protons would help to confirm the E-configuration of the double bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid. The empirical formula of the compound is C₇H₇N₃O₂ researchgate.net. The calculated monoisotopic mass is 165.0538 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which would confirm the elemental composition and provide strong evidence for the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
These are soft ionization techniques that are ideal for analyzing polar and thermally labile molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid without causing significant fragmentation.
ESI-MS: This technique is well-suited for this compound due to the presence of the acidic carboxylic acid group and the basic amino group, which can be readily ionized in solution. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 166.0616 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 164.0460 would be detected.
MALDI-MS: MALDI is another soft ionization technique that could be used, particularly if the compound is analyzed as a solid sample. It would also be expected to primarily produce the molecular ion peak.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule and allows for detailed structural elucidation. The fragmentation pathways of pyrimidines often involve the cleavage of the ring system, while acrylic acids can undergo decarboxylation.
Predicted MS/MS Fragmentation Pattern for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid ([M+H]⁺)
The following fragmentation pattern is predicted based on the known fragmentation behavior of pyrimidines and acrylic acids. sapub.orgsphinxsai.com
| m/z | Proposed Fragment | Proposed Loss |
| 166.0616 | [M+H]⁺ | - |
| 149.0355 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |
| 121.0400 | [M+H - COOH]⁺ | Loss of the carboxyl group |
| 95.0483 | [C₄H₅N₃]⁺ | Cleavage of the acrylic acid side chain |
| 79.0372 | [C₄H₃N₂]⁺ | Further fragmentation of the pyrimidine ring |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are indispensable for functional group identification and for gaining insights into the molecular structure and bonding.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the aminopyrimidine ring and the acrylic acid moiety.
The primary amine (-NH₂) group of the 2-aminopyrimidine (B69317) ring would typically show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The carboxylic acid group (-COOH) is characterized by a broad O-H stretching band, often centered around 3000 cm⁻¹, which may overlap with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the acrylic acid is expected to appear as a strong, sharp band in the range of 1725-1700 cm⁻¹. The conjugated C=C double bond of the acrylic acid moiety would give rise to a stretching vibration around 1640-1620 cm⁻¹. Furthermore, the characteristic vibrations of the pyrimidine ring, including C=N and C=C stretching, are anticipated in the 1600-1400 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Amine | N-H Stretch | 3500-3300 | Medium (two bands) |
| Carbonyl | C=O Stretch | 1725-1700 | Strong |
| Alkene | C=C Stretch | 1640-1620 | Medium |
| Pyrimidine Ring | C=N, C=C Stretches | 1600-1400 | Medium to Strong |
| Amine | N-H Bend | 1650-1580 | Medium |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |
| Alkene | C-H Bend | 1000-650 | Strong |
This table presents predicted data based on characteristic functional group frequencies.
Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C=C bond of the acrylic acid and the pyrimidine ring vibrations.
In the Raman spectrum of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the C=C stretching vibration of the acrylic acid moiety is expected to be a strong and sharp band, typically around 1650-1630 cm⁻¹. The pyrimidine ring breathing modes, which are often prominent in Raman spectra, would appear in the fingerprint region. For pyrimidine itself, a characteristic ring breathing mode is observed around 990 cm⁻¹. In the case of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, this mode may be shifted due to substitution.
Raman spectroscopy is also a valuable tool for solid-state analysis, providing information on crystallinity and polymorphism. Different crystalline forms of the compound would likely exhibit distinct Raman spectra due to differences in intermolecular interactions and crystal lattice vibrations.
Table 2: Predicted Raman Spectroscopy Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene | C=C Stretch | 1650-1630 | Strong |
| Pyrimidine Ring | Ring Breathing | ~1000 | Strong |
| Pyrimidine Ring | In-plane Deformations | 800-600 | Medium |
| Carboxylic Acid | C=O Stretch | 1700-1680 | Weak |
This table presents predicted data based on the analysis of similar compounds.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and to characterize its photophysical properties. The conjugated system in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, which extends across the pyrimidine ring and the acrylic acid moiety, is expected to give rise to distinct electronic absorption and emission properties.
The UV-Vis absorption spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) will be influenced by the extent of conjugation and the presence of the amino and carboxylic acid groups. For similar conjugated aminopyrimidine systems, λmax values are often observed in the range of 300-350 nm. The solvent environment can also play a significant role, with polar solvents potentially causing a shift in the absorption bands.
Fluorescence spectroscopy can provide information about the emission properties of the compound upon excitation at its absorption wavelength. Many aminopyrimidine derivatives are known to be fluorescent. The emission spectrum of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would likely show a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum. The fluorescence quantum yield and lifetime are important parameters that can be determined to fully characterize the compound's photophysical behavior.
Table 3: Predicted Photophysical Properties for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
| Property | Predicted Value/Range |
|---|---|
| UV-Vis Absorption Maximum (λmax) | 300 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum (λem) | 350 - 450 nm |
| Stokes Shift | 50 - 100 nm |
This table presents predicted data based on the photophysical properties of analogous compounds.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
The analysis would confirm the (E)-configuration of the double bond in the acrylic acid moiety. Furthermore, it would reveal the planarity of the molecule and the dihedral angles between the pyrimidine ring and the acrylic acid group.
Of particular interest would be the intermolecular interactions in the crystal lattice. The presence of the amino and carboxylic acid groups suggests that extensive hydrogen bonding would be a dominant feature of the crystal packing. It is likely that the carboxylic acid groups would form dimers, and the amino groups would participate in hydrogen bonding with the pyrimidine nitrogen atoms and the carbonyl oxygen of the carboxylic acid. These interactions play a crucial role in determining the solid-state properties of the compound. While a crystal structure for the title compound is not publicly available, studies on co-crystals of aminopyrimidines and carboxylic acids have shown the prevalence of robust hydrogen-bonded synthons biomall.in.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for these purposes.
High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, PDA, ELSD)
HPLC is the method of choice for determining the purity of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and for separating it from starting materials, byproducts, and degradants. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.
Given the polar nature of the compound, reversed-phase HPLC using a C18 or C8 column would be a suitable starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of all components in a complex mixture.
Several detection methods can be employed:
UV/Photodiode Array (PDA) Detection: Due to the strong UV absorbance of the conjugated system, UV detection is highly suitable. A PDA detector would be particularly advantageous as it can acquire the full UV spectrum of each eluting peak, which can aid in peak identification and purity assessment. The detection wavelength would be set at or near the λmax of the compound (predicted to be in the 300-350 nm range).
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte. It is useful for detecting impurities that may not have a significant UV absorbance.
Table 4: Hypothetical HPLC Method for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 320 nm |
| Expected Retention Time | 5 - 15 minutes |
This table presents a hypothetical HPLC method based on the analysis of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net However, due to the polar nature and low volatility of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, direct analysis by GC-MS is challenging. The presence of carboxylic acid and amino functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net
Derivatization for GC-MS Analysis
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acid and amine groups. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comresearchgate.net These reagents react with the active hydrogens to replace them with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, thereby increasing the volatility of the compound. sigmaaldrich.com
The derivatization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would likely result in the formation of a di-silylated product, with silyl (B83357) groups attached to both the carboxylic acid and the amino group. The reaction conditions, such as temperature and time, need to be carefully optimized to ensure complete derivatization and to avoid the formation of multiple derivative products or artifacts. sigmaaldrich.comwordpress.com
Illustrative GC-MS Parameters for a Volatile Derivative
| Parameter | Value/Condition |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min nih.gov |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Impurity Profiling
GC-MS is an invaluable tool for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net Potential impurities in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could originate from starting materials, by-products of the synthesis, or degradation products. For instance, the synthesis of 2-aminopyrimidine derivatives can sometimes lead to the formation of related isomers or incompletely reacted intermediates. mdpi.comgoogle.com Similarly, impurities related to the acrylic acid moiety could be present.
The high sensitivity and spectral information provided by GC-MS allow for the detection of trace-level impurities. The mass spectrum of an impurity can be compared against spectral libraries (like the NIST/EPA/NIH Mass Spectral Library) for identification. nih.gov For unknown impurities, the fragmentation pattern can provide structural clues for characterization.
Illustrative Mass Spectral Data for a Silylated Acrylic Acid Derivative
The following table presents representative mass spectral data for the di-trimethylsilyl (2TMS) derivative of a structurally related compound, hydracrylic acid. This illustrates the type of data obtained from a GC-MS analysis of a silylated carboxylic acid.
| Ion Type | m/z (relative abundance) |
| [M]+ | 234 (not prominent) |
| [M-15]+ | 219 (base peak) |
| Fragment | 147 |
| Fragment | 117 |
| Fragment | 73 |
| (Data is representative for Hydracrylic acid, 2TMS derivative and is intended for illustrative purposes) nist.gov |
Chiral Chromatography for Enantiomeric Purity Determination
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid does not inherently possess a chiral center in its primary structure. However, its derivatives or related compounds in this class may be chiral, necessitating methods for enantiomeric purity determination. Chiral chromatography is the most widely used technique for separating enantiomers. nih.govwikipedia.org
The separation of enantiomers can be achieved through two main strategies in High-Performance Liquid Chromatography (HPLC): direct and indirect methods.
Direct Chiral Separation
Direct methods involve the use of a chiral stationary phase (CSP). These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.govaocs.org
Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel® are widely used and are effective for a broad range of compounds, including chiral carboxylic acids. researchgate.net The chiral selectors are derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support.
Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, which use antibiotics like teicoplanin or vancomycin (B549263) as the chiral selector, are particularly effective for the separation of amino acids and other amphiprotic compounds. nih.govmst.edu
The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. nih.gov Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution.
Illustrative Chiral HPLC Conditions for a Related Compound
The following table provides an example of chiral HPLC conditions that could be adapted for the separation of a chiral derivative of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, based on methods for other chiral carboxylic acids.
| Parameter | Value/Condition |
| Chiral Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| (These conditions are illustrative and based on general methods for chiral acid separation) researchgate.net |
Indirect Chiral Separation
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com For a carboxylic acid, a chiral amine could be used as a CDA. The choice of the CDA is crucial for achieving good separation of the resulting diastereomers. nih.gov
The determination of enantiomeric purity is critical as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. mdpi.com
Structure Activity Relationship Sar and Structure Function Investigations of 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Derivatives
Rational Design Principles for Modifying the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Scaffold for Specific Interactions
Rational drug design for derivatives of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold involves two primary approaches: structure-based and ligand-based design.
Structure-Based Design: This method relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Since 2-aminopyrimidine (B69317) derivatives are known to target protein kinases, one could use the crystal structure of a specific kinase to design derivatives. researchgate.net For instance, the 2-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of adenine (B156593) in ATP. Modifications can be designed to form additional favorable interactions with the target's active site, enhancing potency and selectivity. nih.gov The acrylic acid moiety could be modified to interact with nearby amino acid residues or be replaced entirely to alter the vector and properties of the side chain.
Ligand-Based Design: In the absence of a known target structure, design is guided by the properties of known active molecules. The (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold itself can be considered a pharmacophore model. Key features include a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyrimidine nitrogens, carbonyl oxygen), an aromatic ring capable of π-π stacking, and a Michael acceptor (the α,β-unsaturated carbonyl system), which could potentially form covalent bonds with nucleophilic residues like cysteine in a target protein.
Table 1: Potential Modification Sites and Design Rationale
| Modification Site | Rationale for Modification | Potential Interaction |
|---|---|---|
| 2-Amino Group | Alter hydrogen bonding capacity; introduce new vectors for substitution. | Hinge-binding in kinases; interaction with polar residues. |
| Pyrimidine (B1678525) Ring (C4, C6) | Modulate electronics, sterics, and solubility; block metabolism. | Hydrophobic pockets; specific polar contacts. |
| Acrylic Acid Moiety | Alter geometry, polarity, and reactivity; replace with non-covalent linkers. | Salt bridges with basic residues (e.g., Lys, Arg); covalent binding. |
| α-Carbon of Acrylate (B77674) | Introduce substituents to explore steric tolerance and create chiral centers. | Fine-tune positioning within a binding pocket. |
Impact of Substituent Effects on Electronic, Steric, and Lipophilic Properties and their Influence on Chemical Reactivity and Biological Interactions.mdpi.com
The introduction of substituents onto the pyrimidine ring or modification of the acrylic acid tail can profoundly alter the molecule's physicochemical properties, which in turn governs its reactivity and biological interactions.
Electronic Effects: Placing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) on the pyrimidine ring modifies the electron density of the system. EDGs can increase the basicity of the pyrimidine nitrogens and the nucleophilicity of the amino group, while EWGs have the opposite effect. These changes can influence binding affinity by altering the strength of hydrogen bonds and other electrostatic interactions.
Steric Effects: The size and shape of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a compact binding site. Conversely, they can also be used to achieve selectivity by designing derivatives that fit the target of interest but are too large for related off-targets.
Lipophilic Properties: Lipophilicity, often measured as logP, affects a molecule's solubility, cell membrane permeability, and binding to hydrophobic pockets in target proteins. Modifying the acrylic acid to a longer alkyl ester or adding hydrophobic substituents to the pyrimidine ring would increase lipophilicity. Conversely, adding polar groups like hydroxyls would decrease it.
The reactivity of the acrylic acid as a Michael acceptor is also tuned by these properties. Electron-withdrawing groups on the pyrimidine ring can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. nih.gov
Table 2: Predicted Effects of Hypothetical Substituents at C4 of the Pyrimidine Ring
| Substituent | Electronic Effect (Example) | Steric Effect (Example) | Lipophilicity Effect (Example) |
|---|---|---|---|
| -Cl | Electron-withdrawing | Small | Increases Lipophilicity |
| -CH₃ | Electron-donating | Small | Increases Lipophilicity |
| -CF₃ | Strongly Electron-withdrawing | Medium | Increases Lipophilicity |
| -OH | Electron-donating (resonance), withdrawing (induction) | Small | Decreases Lipophilicity |
| -phenyl | Electron-withdrawing (inductive) | Large | Significantly Increases Lipophilicity |
Conformational Analysis and its Implications for Ligand Binding and Molecular Recognition
Conformational analysis examines the different spatial arrangements of a molecule due to rotation around its single bonds. The (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid molecule has key rotatable bonds, primarily the C-C single bond connecting the pyrimidine ring to the acrylic acid moiety.
While the (E)-configuration of the double bond fixes the geometry of the acrylate part, rotation around the aryl-alkene bond can lead to different conformers (e.g., syn-planar or anti-planar). The preferred conformation in solution versus in a protein binding site can differ. The planarity of the conjugated system is crucial for its electronic properties, but some torsion may be required for an optimal fit into a binding pocket. Understanding the energy landscape of these conformations is vital for designing rigidified analogs (e.g., by incorporating the rotatable bond into a new ring system) that lock the molecule in its bioactive conformation, which can lead to a significant increase in binding affinity.
Stereochemical Considerations in Structure-Activity Profiles and Enantioselectivity
Stereochemistry is fundamental to drug action, as biological systems are chiral. nih.gov While (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid itself is achiral, many of its derivatives can contain stereocenters.
Introduction of Chirality: A chiral center can be introduced by, for example, reducing the acrylic acid's double bond to a single bond, creating a chiral carbon at the α- or β-position. Adding a chiral substituent to the pyrimidine ring or the amino group would also result in stereoisomers.
Enantioselectivity: When a chiral derivative is synthesized as a racemic mixture (a 1:1 mix of enantiomers), the two enantiomers can have vastly different biological activities. pioneerpublisher.comijpsjournal.com One enantiomer (the eutomer) might be responsible for all the desired activity, while the other (the distomer) could be inactive, contribute to side effects, or even have an opposing effect. Therefore, it is crucial to separate and test individual enantiomers to understand the true structure-activity profile. For example, studies on other heterocyclic scaffolds have shown that stereochemistry is essential for potent and selective receptor binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Optimization
QSAR is a computational technique that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For a library of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs, thereby guiding lead optimization. nih.govtiu.edu.iq
A typical QSAR model takes the form of a mathematical equation: Biological Activity (e.g., log(1/IC₅₀)) = f(Physicochemical Descriptors)
The descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or lipophilic (e.g., logP). nih.govresearchgate.net
Table 4: Hypothetical QSAR Data for a Series of Derivatives
| Compound | Substituent (at C4) | logP (Lipophilicity) | σ (Electronic) | IC₅₀ (nM) (Observed) | pIC₅₀ (log(1/IC₅₀)) |
|---|---|---|---|---|---|
| 1 | -H | 1.2 | 0.00 | 500 | 6.30 |
| 2 | -Cl | 1.9 | 0.23 | 150 | 6.82 |
| 3 | -CH₃ | 1.7 | -0.17 | 300 | 6.52 |
| 4 | -NO₂ | 1.1 | 0.78 | 80 | 7.10 |
| 5 | -OCH₃ | 1.1 | -0.27 | 450 | 6.35 |
By analyzing such a dataset, a model might reveal that increased activity correlates positively with electron-withdrawing character (σ) and negatively with lipophilicity (logP), guiding chemists to synthesize new derivatives with stronger EWGs and moderate lipophilicity.
Chemogenomics and Target Profiling Approaches
Chemogenomics aims to systematically study the effect of a library of small molecules on a large number of biological targets. Given that the 2-aminopyrimidine scaffold is a "privileged structure" known to bind to multiple targets, especially protein kinases, a chemogenomics approach would be highly valuable. nih.govresearchgate.net
A library of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives could be screened against a panel of hundreds of human kinases. This target profiling would:
Identify the primary target(s) responsible for a desired biological effect.
Reveal the selectivity profile of the compounds, highlighting potential off-target effects early in the discovery process.
Uncover new therapeutic applications for the scaffold by identifying unexpected biological activities.
This approach provides a broad understanding of the SAR across a family of related targets, enabling the rational design of either highly selective or intentionally multi-targeted derivatives.
Computational Chemistry and Theoretical Studies on 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a microscopic lens to examine the electronic environment of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, offering insights into its stability, spectroscopic characteristics, and propensity to engage in chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the optimized ground-state geometry of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For the core 2-aminopyrimidine (B69317) structure, DFT studies, often using the B3LYP functional, have shown that the C-N bond lengths within the pyrimidine (B1678525) ring are not uniform, indicating varying degrees of double bond character. oup.com The exocyclic amino group attached to C2 also influences the electronic distribution within the ring. oup.com
For the full (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid molecule, DFT calculations can predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the stretching and bending of functional groups like the C=O of the carboxylic acid, the N-H bonds of the amino group, and the C=C bond of the acrylic acid moiety.
Furthermore, DFT can be used to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In derivatives of 2-aminopyrimidine, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO may be distributed across the ring and any electron-withdrawing substituents.
Table 1: Representative DFT-Calculated Properties for Aminopyrimidine Derivatives
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| C-N Bond Lengths (ring) | 1.34 - 1.39 Å | Indicates partial double bond character. |
| HOMO Energy | Varies with substituents | Higher energy indicates greater electron-donating ability. |
| LUMO Energy | Varies with substituents | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | Typically 3-5 eV | Reflects chemical reactivity and electronic excitation energy. |
Note: The values in this table are representative for 2-aminopyrimidine derivatives and the exact values for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would require specific calculations.
For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and excited states. Studies on 2-aminopyrimidine have utilized MP2 methods to refine the molecular geometry and calculate interaction energies in dimers, providing a benchmark for DFT results. oup.com For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, high-accuracy ab initio calculations would be valuable for validating DFT predictions and for studying phenomena where electron correlation plays a critical role.
Understanding the mechanisms of chemical reactions involving (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid can be achieved through transition state modeling. This involves locating the transition state structures on the potential energy surface that connect reactants to products. DFT is a common method for this purpose. For instance, in the context of its synthesis or degradation, transition state calculations can reveal the energy barriers for key reaction steps. Studies on the reaction of hydroxyl radicals with 2-aminopyrimidine have used DFT to model the transition states for radical addition and hydrogen abstraction, successfully predicting the most favorable reaction pathways. rsc.org Similar approaches could be applied to understand the reactivity of the acrylic acid portion of the molecule, for example, in polymerization or addition reactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, which has rotatable bonds. These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them.
MD simulations are also crucial for understanding the influence of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study the formation and dynamics of hydrogen bonds between the solute and solvent. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the amino and carboxylic acid groups are expected to form strong hydrogen bonds with water, which will significantly influence its solubility and conformation. Studies on related aminopyrimidine systems have shown that solvent effects can alter the relative energies of different electronic states. mpg.dersc.org
Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of dimers or larger aggregates. This is important for understanding the solid-state packing of the molecule and its behavior in concentrated solutions.
Molecular Docking and Ligand-Protein Interaction Predictions for Target Engagement
Given the prevalence of pyrimidine-based structures in medicinal chemistry, (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a candidate for investigation as a ligand for biological targets such as protein kinases. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein's active site.
Molecular docking programs utilize sophisticated search algorithms to explore the vast conformational space of the ligand and its possible orientations within the protein's binding pocket. These algorithms generate numerous potential binding poses. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.
For a molecule like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a docking study would involve identifying a specific protein target. The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Docking simulations would likely predict that the amino group and one of the ring nitrogens of the pyrimidine form key hydrogen bonds with the backbone of the kinase hinge region. The acrylic acid moiety could then extend into other regions of the active site, forming additional interactions that contribute to binding affinity and selectivity. The results of docking studies can guide the rational design of more potent and selective analogs.
Table 2: Key Compound Names Mentioned
| Compound Name |
|---|
| (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid |
| 2-Aminopyrimidine |
| B3LYP |
Analysis of Binding Modes and Key Residue Interactions
Molecular docking studies on a variety of aminopyrimidine derivatives consistently reveal a characteristic binding mode within the ATP-binding pocket of protein kinases. The 2-aminopyrimidine moiety typically forms crucial hydrogen bond interactions with the hinge region of the kinase. nih.govacs.org This interaction is a cornerstone of the inhibitory activity of many aminopyrimidine-based kinase inhibitors.
For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, it is highly probable that the nitrogen atoms of the pyrimidine ring and the exocyclic amino group would engage in similar hydrogen bonding with the backbone amide groups of key hinge residues, such as cysteine. nih.gov For instance, in studies of aminopyrimidine analogs targeting Polo-like kinase 1 (PLK1), the aminopyrimidine ring formed two hydrogen bonds with the hinge residue CYS133. nih.gov
The acrylic acid substituent at the 5-position introduces additional possibilities for interactions. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming interactions with charged or polar residues within the solvent-exposed region or other pockets of the active site. The conjugated system of the acrylic acid and pyrimidine ring may also participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. tandfonline.com
A hypothetical representation of key interactions is summarized in the table below:
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue in Kinase |
| Hydrogen Bond | 2-amino group, pyrimidine ring nitrogens | Hinge region residues (e.g., Cysteine, Leucine) nih.govnih.gov |
| Hydrogen Bond/Ionic | Carboxylic acid | Lysine, Arginine, Serine nih.govnih.gov |
| Hydrophobic/π-π Stacking | Pyrimidine ring, acrylic acid backbone | Phenylalanine, Tyrosine, Leucine tandfonline.com |
Prediction of Spectroscopic Parameters using Computational Methods (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties. jchemrev.commdpi.com
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govyoutube.com For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the chemical shifts would be influenced by the electron-withdrawing nature of the acrylic acid group and the electronic properties of the aminopyrimidine ring. The protons and carbons of the acrylic acid moiety would likely show shifts indicative of their position in a conjugated system. The chemical shifts of the pyrimidine ring protons would be influenced by the substitution pattern. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide a theoretical spectrum that would be invaluable for the structural confirmation of the synthesized compound. nih.govnih.gov
UV-Vis Spectra: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.netjournalijar.com The conjugated system formed by the pyrimidine ring and the acrylic acid substituent in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is expected to give rise to absorption bands in the UV region. The predicted λmax would correspond to π → π* transitions within this conjugated system. The solvent environment can also be modeled to predict solvatochromic shifts. journalijar.com Studies on similar heterocyclic systems have shown good correlation between TD-DFT predicted spectra and experimental data. mdpi.com
A summary of expected spectroscopic properties based on related compounds is presented below:
| Spectroscopic Technique | Predicted Feature | Computational Method |
| ¹³C NMR | Resonances for sp² carbons of the pyrimidine ring and acrylic acid. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.govnih.gov |
| ¹H NMR | Signals for vinyl protons and aromatic protons on the pyrimidine ring. | DFT (e.g., B3LYP/6-311++G(d,p)) nih.govnih.gov |
| UV-Vis | Absorption maximum (λmax) corresponding to π → π* transitions. | TD-DFT mdpi.comresearchgate.netjournalijar.com |
Advanced Cheminformatics and Data Mining for (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Analogs and Virtual Screening
Cheminformatics and data mining are essential for exploring the chemical space around a lead compound and for identifying novel analogs with improved properties. nih.govnih.govresearchgate.net
Virtual Screening: Starting with the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold, virtual libraries containing millions of related compounds can be screened against a specific biological target. nih.govnih.gov This process typically involves a hierarchical approach, starting with rapid, less computationally intensive methods like pharmacophore modeling to filter large databases, followed by more rigorous molecular docking simulations for the most promising candidates. dovepress.comresearchgate.net A pharmacophore model for this compound would likely include features such as hydrogen bond donors and acceptors from the aminopyrimidine moiety and the carboxylic acid, as well as a hydrophobic/aromatic feature for the pyrimidine ring. nih.govresearchgate.net
Data Mining and QSAR: Data mining of existing chemical and biological databases can identify known compounds with similar structural features and potentially related biological activities. Furthermore, should a series of analogs of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid be synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov These models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, providing insights into the structural requirements for potency and guiding the design of more effective compounds. researchgate.netbenthamscience.com
| Cheminformatics Approach | Application to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid |
| Virtual Screening | Identification of novel analogs with potential activity against specific targets. nih.govnih.gov |
| Pharmacophore Modeling | Defining key interaction features for database searching. nih.govdovepress.comresearchgate.net |
| QSAR | Guiding lead optimization by correlating structure with activity. nih.govresearchgate.net |
Topological and Graph Theory Applications in Molecular Design
Topological and graph theory-based methods provide a simplified yet powerful way to represent and analyze molecular structures, aiding in drug design and the prediction of molecular properties. nih.govnih.govslideshare.netunivie.ac.at
In this approach, a molecule is represented as a graph where atoms are nodes and bonds are edges. slideshare.netunivie.ac.at Various topological indices, which are numerical descriptors derived from the graph representation, can be calculated. These indices can capture information about molecular size, shape, branching, and connectivity.
For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and its analogs, topological descriptors could be used in several ways:
Similarity Searching: To identify structurally similar molecules in large databases. slideshare.net
QSAR Modeling: As descriptors in QSAR models to predict biological activity or physicochemical properties.
Drug-Target Interaction Prediction: Graph-based models can be used to predict potential biological targets for a given molecule by analyzing the network of known drug-target interactions. nih.govnih.gov
The use of graph theory can help in identifying the core structural motifs that are essential for the desired biological activity and can guide the design of novel compounds with optimized properties. nih.gov
| Graph Theory Application | Relevance to Molecular Design |
| Calculation of Topological Indices | Quantifying molecular structure for use in QSAR and similarity analysis. |
| Graph-based Similarity Searching | Rapidly identifying structurally related compounds in large datasets. slideshare.net |
| Network Analysis | Predicting potential drug-target interactions based on connectivity in biological networks. nih.govnih.gov |
Supramolecular Chemistry and Materials Science Applications of 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Architectures
Design and Synthesis of Hydrogen-Bonded Assemblies and Self-Assembled Systems
The molecular architecture of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is predisposed to forming ordered structures through hydrogen bonding and self-assembly. The 2-aminopyrimidine (B69317) group and the carboxylic acid function are key to directing these interactions, leading to predictable supramolecular synthons. nih.gov
Self-Assembly of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Conjugates in Solution and Solid State
While specific studies on the self-assembly of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid conjugates are not extensively detailed in the provided search results, the inherent properties of its constituent parts allow for informed predictions. The 2-aminopyrimidine moiety is known to form strong, directional hydrogen bonds, often leading to dimerization or the formation of larger aggregates in both solution and the solid state. researchgate.net Similarly, acrylic acid and its derivatives can participate in hydrogen bonding and, in certain contexts, undergo polymerization or controlled assembly. researchgate.net
In solution, the compound is expected to form hydrogen-bonded dimers or oligomers, with the extent of assembly depending on factors such as solvent polarity and concentration. In the solid state, these interactions are expected to lead to crystalline structures governed by well-defined hydrogen bonding patterns. The presence of both a hydrogen bond donor (amino group) and acceptors (pyrimidine nitrogens and carboxylic oxygen) within the same molecule allows for the formation of robust networks.
Co-crystallization Strategies and Crystal Engineering for Tailored Solid-State Structures
Co-crystallization represents a powerful strategy in crystal engineering to create new solid forms with tailored properties. japtronline.com The combination of a 2-aminopyrimidine moiety and a carboxylic acid in a single molecule is particularly noteworthy, as this pairing is known to reliably form a robust supramolecular heterosynthon. acs.orgresearchgate.net
Extensive research on co-crystals of 2-aminopyrimidines with various carboxylic acids has demonstrated the prevalence of a cyclic, two-point hydrogen-bonded motif with the graph-set notation R²₂(8). nih.govnih.govresearchgate.net This motif arises from the interaction between the carboxylic acid's hydroxyl group and one of the pyrimidine's ring nitrogens, and between the aminopyrimidine's amino group and the carboxylic acid's carbonyl oxygen. nih.govnih.gov The predictability of this synthon makes (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid an excellent candidate for designing multi-component crystals with specific structures and properties.
The robustness of this aminopyrimidine-carboxylic acid interaction often overrides the formation of homosynthons (e.g., carboxylic acid dimers or aminopyrimidine dimers). acs.org The likelihood of forming a co-crystal versus a salt can often be predicted by the difference in pKa values (ΔpKa) between the basic aminopyrimidine and the acidic carboxylic acid. A ΔpKa value of less than 0 strongly suggests the formation of a cocrystal. chalcogen.ro
Table 1: Supramolecular Synthon Analysis
| Interacting Groups | Synthon Type | Graph-Set Notation | Prevalence |
|---|---|---|---|
| 2-Aminopyrimidine - Carboxylic Acid | Heterosynthon | R²₂(8) | High acs.orgresearchgate.net |
| Carboxylic Acid - Carboxylic Acid | Homosynthon | R²₂(8) | Less common in presence of 2-aminopyrimidine acs.org |
Photoisomerization Phenomena in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Derivatives
The acrylic acid portion of the molecule, with its carbon-carbon double bond, introduces the potential for photoisomerization, a light-induced conversion between trans and cis isomers. fao.orgbiosyn.com This photochemical process can lead to significant changes in the molecule's shape and electronic properties, making it a valuable component for photoswitchable materials. The compound is noted to be sensitive to light, requiring storage in dark conditions.
Mechanism of Trans/Cis Isomerization and Photostationary States
The trans to cis isomerization of molecules with a C=C double bond, such as acrylic acid derivatives, is typically initiated by the absorption of a photon, leading to a π → π* electronic transition. psgcas.ac.in In the excited state, the bond order of the C=C bond is reduced, which allows for rotation around the bond axis. psgcas.ac.in As the molecule relaxes from this twisted geometry in the excited state, it can return to the ground state as either the trans or the cis isomer. psgcas.ac.in
The process generally proceeds as follows:
Excitation: The trans isomer absorbs light of a specific wavelength, promoting an electron from the π bonding orbital to the π* antibonding orbital.
Rotation: In the excited state, the energy barrier for rotation around the central C-C bond is significantly lower, allowing for a change in geometry.
Relaxation: The molecule can then relax back to the electronic ground state. This relaxation can lead to the formation of the cis isomer or a return to the more stable trans isomer.
A photostationary state is reached when the rate of the forward reaction (trans to cis) equals the rate of the reverse reaction (cis to trans), resulting in a constant ratio of the two isomers under continuous irradiation. The specific ratio at the photostationary state is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes. For some related compounds, it has been observed that UV light can drive the conversion from the trans to the cis isomer. oit.edu
Control of Isomerization by External Stimuli (Light, pH, Temperature)
The isomerization process can be influenced by a variety of external factors, allowing for dynamic control over the system's properties. nih.gov
Light: The wavelength and intensity of the incident light are the primary tools for controlling photoisomerization. acs.org Often, one wavelength of light (e.g., UV) is used to drive the isomerization in one direction (e.g., trans to cis), while another wavelength (e.g., visible light) or thermal relaxation can be used to reverse the process. acs.org
pH: The pH of the environment can significantly affect the isomerization process, particularly for molecules with ionizable groups like the carboxylic acid and aminopyrimidine moieties. Protonation or deprotonation of these groups can alter the electronic structure of the molecule, thereby influencing the absorption spectrum and the energy landscape of the excited state. For instance, changes in pH can affect the aggregation state and responsiveness of acrylic acid-containing polymers. psgcas.ac.in
Temperature: Temperature can influence the thermal back-reaction from the less stable cis isomer to the more stable trans isomer. oit.edu In many systems, the cis isomer is thermally unstable and will revert to the trans form over time, a process that can be accelerated by increasing the temperature.
Theoretical Modeling of Photoexcitation and Relaxation Pathways
Computational chemistry provides powerful tools for understanding the intricate details of photoisomerization. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed methods.
DFT Calculations: These are used to determine the ground-state geometries (S₀) and vibrational frequencies of the cis and trans isomers. unige.ch
TD-DFT Simulations: This method is used to model the electronic excited states (e.g., S₁ and T₁) and to simulate the dynamics of the molecule following photoexcitation. acs.org These simulations can help to identify the specific rotational or inversional pathways that the molecule follows during isomerization and to understand why certain pathways are more productive than others. acs.org
For analogous push-pull systems, theoretical studies have shown that the nature and position of electron-donating and electron-withdrawing groups can significantly tune the absorption spectra and the efficiency of the photoisomerization process. acs.org Modeling can also elucidate the role of conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative relaxation back to the ground state, a key step in the isomerization process. Theoretical investigations into related 2-aminopyrimidine derivatives have also explored anion-π interactions, which can be influenced by the electronic state of the molecule. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid |
| 3-(6-aminopyridin-3-yl)acrylate |
| 2-amino-4,6-dimethoxypyrimidine |
| Anthranilic acid |
| 2-amino-6-chloropyridine |
| Benzoic acid |
| 2-aminobenzoic acid |
| 3-chlorobenzoic acid |
| 4-nitrobenzoic acid |
| Succinic acid |
| 4-styrylpyridine |
| Pimelic acid |
| cis-Retinal |
Development of Functional Materials and Polymers Incorporating the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Moiety
The strategic incorporation of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid into larger molecular assemblies can lead to the development of novel functional materials and polymers. The inherent properties of the aminopyrimidine and acrylic acid groups can be harnessed to create materials with tailored characteristics.
Integration into Polymer Backbones for Specific Mechanical, Optical, or Electronic Properties
The integration of the (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid moiety into polymer backbones can significantly influence the resulting material's properties. The rigid pyrimidine (B1678525) ring can enhance the thermal stability and mechanical strength of the polymer chain. The amino and carboxylic acid groups are available for further chemical modifications, allowing for the fine-tuning of the polymer's characteristics.
Mechanical Properties: The incorporation of this monomer can lead to polymers with increased stiffness and strength due to the rigidity of the pyrimidine ring. The potential for strong intermolecular hydrogen bonding via the amino and carboxylic acid groups can also contribute to improved mechanical integrity.
Optical Properties: Pyrimidine-containing polymers have been noted for their optical properties, including fluorescence. The conjugated system of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid may impart photoactive characteristics to polymers, making them suitable for applications in optical devices and sensors. Polymers grafted with pyridine (B92270) derivatives have shown strong blue fluorescence, suggesting that polymers incorporating the aminopyrimidine moiety could exhibit similar luminescent properties. mdpi.com
Electronic Properties: The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which can influence the electronic properties of the resulting polymer. This could lead to the development of materials with specific conductivity or semiconductivity, of interest for electronic applications.
Table 1: Potential Properties of Polymers Incorporating (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid
| Property | Potential Effect of Monomer Integration | Rationale |
|---|---|---|
| Mechanical Strength | Increased | Rigidity of the pyrimidine ring and intermolecular hydrogen bonding. |
| Thermal Stability | Enhanced | Aromaticity and rigidity of the pyrimidine core. |
| Optical Activity | Potential for Fluorescence | Conjugated π-system of the molecule. mdpi.com |
| Electronic Conductivity | Modified | Electron-withdrawing nature of the pyrimidine ring. |
Metal-Organic Frameworks (MOFs) and Coordination Polymers as Advanced Materials
The bifunctional nature of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid, with its nitrogen-containing heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylic acid can deprotonate and coordinate to metal ions, while the amino group and pyrimidine nitrogens can also participate in coordination or act as hydrogen bond donors/acceptors, leading to diverse and stable supramolecular architectures.
The synthesis of coordination polymers often involves the reaction of a metal salt with a suitable organic linker in a solvent system. youtube.com The resulting structures can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. While direct synthesis of MOFs using (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid is not extensively documented, the principles of MOF chemistry suggest its viability as a linker. For instance, various aminopyridine carboxylic acids have been successfully used to construct coordination polymers with interesting magnetic and luminescent properties. tandfonline.com MOFs based on linkers with amine functionalities, such as 2-amino-1,4-benzenedicarboxylic acid, have also been widely explored. mdpi.com
Table 2: Potential MOF Architectures with (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid as a Linker
| Metal Ion | Potential Coordination Sites | Possible Applications |
|---|---|---|
| Zinc(II) | Carboxylate, Pyrimidine Nitrogen | Catalysis, Luminescence |
| Copper(II) | Carboxylate, Amino Group | Gas Adsorption, Sensing |
| Cobalt(II) | Carboxylate, Pyrimidine Nitrogen | Magnetic Materials |
| Lanthanides | Carboxylate | Luminescence, Anti-cancer activity tandfonline.com |
Applications in Chemical Sensors and Responsive Systems
The unique chemical structure of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid suggests its potential for use in the development of chemical sensors and responsive systems. The amino and pyrimidine nitrogen atoms can act as binding sites for specific analytes, and such interactions could trigger a detectable signal.
Chemical Sensors: The aminopyrimidine moiety can form hydrogen bonds or coordinate with metal ions, leading to changes in the molecule's optical or electronic properties. This principle can be applied to create colorimetric or fluorescent sensors. For example, other pyrimidine derivatives have been utilized in the fabrication of optical sensors for the detection of metal ions.
Responsive Systems: The acrylic acid component of the molecule opens the door to the creation of stimuli-responsive materials, particularly hydrogels. Poly(acrylic acid) and its copolymers are well-known for their pH-responsive behavior, swelling or contracting in response to changes in pH. nih.gov By incorporating (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid into a hydrogel network, it may be possible to create materials that respond to multiple stimuli, such as pH and the presence of specific metal ions. Copolymers of acrylic acid derivatives have been shown to create hydrogels that are responsive to both pH and temperature. rsc.org
Table 3: Potential Sensing and Responsive Applications
| Application | Actuating Stimulus | Potential Mechanism |
|---|---|---|
| Metal Ion Sensor | Presence of specific metal ions | Coordination with amino and/or pyrimidine groups leading to a colorimetric or fluorescent change. |
| pH-Responsive Hydrogel | Change in pH | Protonation/deprotonation of the carboxylic acid and amino groups causing swelling or contraction of the polymer network. nih.gov |
| Multi-Responsive Material | pH, Temperature, Metal Ions | Combination of the responsive nature of the poly(acrylic acid) backbone and the specific binding capabilities of the aminopyrimidine headgroup. rsc.org |
Preclinical Pharmacological and Biochemical Investigations of 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Derivatives
Target Identification and Validation in Biochemical Pathways
The initial phase of preclinical investigation involves identifying the specific biological macromolecules with which derivatives of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid interact. This is primarily achieved through a range of biochemical assays that measure the compound's effect on purified enzymes and receptors.
Derivatives built upon the 2-aminopyrimidine (B69317) core have demonstrated significant inhibitory activity against several classes of enzymes, particularly kinases and glycosidases.
Kinase Inhibition: The 2-aminopyrimidine moiety is a well-established hinge-binding motif for protein kinase inhibitors. researchgate.net Consequently, numerous derivatives have been designed and evaluated as inhibitors of various kinases implicated in cancer and other diseases.
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). nih.gov Several studies have reported the development of potent 2-aminopyrimidine-based FLT3 inhibitors. One investigation identified compounds that inhibited wild-type FLT3 and the clinically relevant D835Y mutant with IC50 values in the low nanomolar range (7.42 to 9.21 nM). nih.gov Another series of 2-aminopyrimidine derivatives yielded compounds 30 and 36 with potent FLT3 inhibitory activities (IC50 = 1.5-7.2 nM) and high selectivity (>1000-fold) over the related kinase c-KIT. nih.gov
Janus Kinase 2 (JAK2): In a search for dual-target inhibitors, a series of 2-aminopyrimidine derivatives were designed to inhibit both JAK2 and FLT3. nih.gov This effort led to the discovery of compound 14l , which demonstrated significant inhibitory activity against both kinases. nih.gov
Ephrin Type-A Receptor 2 (EPHA2) and Cyclin G-Associated Kinase (GAK): A structure-guided design approach was used to develop 2-aminopyrimidine-based macrocyclic compounds as dual inhibitors of EPHA2 and GAK, which are involved in viral entry. biorxiv.org Optimization led to compound 55 , a potent dual inhibitor, and compound 61 (a 2-fluoro-4-chloro-5-methoxyphenyl derivative), which showed significant thermal stabilization of both EPHA2 and GAK. biorxiv.org
Interactive Data Table: Kinase Inhibition by 2-Aminopyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 Value | Source |
|---|---|---|---|
| 15 | FLT3-WT | 7.42 ± 1.23 nM | nih.gov |
| 15 | FLT3-D835Y | 9.21 ± 0.04 nM | nih.gov |
| 30 | FLT3 | 1.5 - 7.2 nM | nih.gov |
| 36 | FLT3 | 1.5 - 7.2 nM | nih.gov |
| 14l | JAK2/FLT3 | Not specified | nih.gov |
| 55 | EPHA2/GAK | Not specified | biorxiv.org |
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com While direct studies on (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid were not found, derivatives containing a similar acrylic acid linker have been evaluated. A study on 1,3,4-thiadiazole (B1197879) derivatives incorporating an acrylic acid moiety showed significant inhibitory activity against α-glucosidase, with some compounds demonstrating up to 95.0% inhibition, which was substantially higher than the reference drug acarbose (B1664774) (49.5%). nih.gov For instance, a related derivative with a benzoic acid linker showed an IC50 value of 3.66 mM, nearly 3.7 times more potent than acarbose (IC50 = 13.88 mM). nih.gov
Interactive Data Table: α-Glucosidase Inhibition by Related Acid Derivatives
| Compound Class | Linker | Target Enzyme | Key Finding | Source |
|---|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Acrylic Acid | α-Glucosidase | Up to 95.0% inhibition | nih.gov |
| 1,3,4-Thiadiazole Derivative | Benzoic Acid | α-Glucosidase | IC50 = 3.66 mM (vs. 13.88 mM for Acarbose) | nih.gov |
| 1,3,4-Thiadiazole Derivatives | Butanoic Acid | α-Glucosidase | IC50 values of 6.70 and 8.42 mM | nih.gov |
β-Glucuronidase Inhibition: Increased activity of β-glucuronidase is associated with various pathological conditions. nih.gov A study evaluating a series of 2-aminopyrimidine derivatives identified several compounds with inhibitory activity against this enzyme. nih.gov Compound 24 was a particularly potent inhibitor, with an IC50 value of 2.8 µM, which is many times stronger than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM). nih.gov
FabI Inhibition: No specific studies detailing the inhibition of enoyl-acyl carrier protein reductase (FabI) by (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid or its direct derivatives were identified in the reviewed literature.
Beyond enzyme inhibition, derivatives of the related 2-aminopyridine (B139424) scaffold have been investigated for their ability to bind to cell surface and intracellular receptors.
Sigma (σ) Receptors: Aiming to develop σ₂ receptor antagonists, researchers replaced a tetralin nucleus in a known agonist with a 2-aminopyridine moiety. nih.gov This led to a series of compounds with high affinity for both σ₁ and σ₂ receptor subtypes. These new 2-aminopyridine derivatives were identified as high-affinity σ₂ receptor antagonists that also displayed σ₁ receptor agonist activity. nih.gov
Understanding whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site is crucial for mechanistic insight. nih.gov
Orthosteric Binding: Most kinase inhibitors based on the 2-aminopyrimidine scaffold are designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase, which is the orthosteric site, thereby preventing the phosphorylation of substrate proteins. The studies on FLT3 and JAK2 inhibitors are consistent with this orthosteric mechanism of action. nih.govnih.govnih.gov
Allosteric Modulation: Allosteric modulators bind to a site distinct from the orthosteric ligand binding pocket, inducing a conformational change that alters the receptor's affinity or efficacy. nih.govnih.gov While the reviewed literature on (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid derivatives did not explicitly identify allosteric modulators, the work on related scaffolds highlights the potential for this mechanism. For example, studies on sigma receptors have shown that ligand binding can be complex, and the 2-aminopyridine derivatives developed were characterized as antagonists, which negatively modulate receptor function. nih.gov
In Vitro Cellular Assays for Biological Activity and Pathway Perturbation
Following target identification with purified proteins, the biological activity of these compounds is assessed in cellular environments to confirm target engagement and understand their impact on cellular pathways.
The enzyme inhibition and receptor binding assays described in section 7.1 are quintessential examples of cell-free system investigations. These experiments utilize purified biological components to isolate and measure the direct molecular interaction between the compound and its target without the complexity of a cellular environment. The IC50 values obtained from kinase and glucosidase inhibition assays, for instance, are direct measures of the compound's potency at the molecular level. nih.govnih.govnih.govnih.gov
To validate the biochemical findings, derivatives are tested in various cell-based assays to observe their effects on cell viability, proliferation, and intracellular signaling pathways.
Antiproliferative Activity: Potent FLT3 inhibitors based on the 2-aminopyrimidine scaffold have demonstrated robust antiproliferative activity against human AML cell lines that are dependent on FLT3 signaling, such as MV4-11 and MOLM-13 cells. nih.gov Compound 15 showed an IC50 of 0.83 nM in MV4-11 cells, while compounds 30 and 36 also showed excellent anti-AML activity in the same cell line (IC50 = 0.8-3.2 nM). nih.govnih.gov These compounds were also effective against BaF3 cells engineered to express various FLT3 mutations, indicating their potential to overcome certain forms of drug resistance. nih.govnih.gov
Cell Cycle and Apoptosis: Mechanistic studies revealed that the dual JAK2/FLT3 inhibitor 14l induced cell cycle arrest at the G1/S phase and promoted apoptosis in MOLM-13 cells in a dose-dependent manner. nih.gov This demonstrates that the inhibition of the target kinases translates into a functional cellular outcome that is desirable for an anticancer agent.
Modulation of Intracellular Signaling: The effect of 2-aminopyridine derivatives on intracellular signaling was investigated by measuring Ca²⁺ mobilization. nih.gov The high-affinity sigma ligand 18 was shown to have an opposite effect on Ca²⁺ levels compared to a known agonist, supporting its role as a functional antagonist at the cellular level. nih.gov
Phenotypic Screening and High-Throughput Approaches
Phenotypic screening is a crucial initial step in drug discovery that identifies compounds eliciting a desired change in a cellular or organismal model, often without prior knowledge of the specific molecular target. In the context of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives, this approach could be employed to uncover novel biological activities.
High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds. For derivatives of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, HTS would be instrumental in identifying initial "hit" compounds with potential therapeutic effects. These screens can be designed to measure various cellular phenotypes, such as cell viability, proliferation, or the expression of specific biomarkers. For instance, a study on other 2-aminopyrimidine derivatives utilized HTS to identify ligands for the histamine (B1213489) H4 receptor. cymitquimica.com
The process typically involves:
Assay Development: Creating a robust and scalable assay that reflects a disease-relevant phenotype.
Library Screening: Testing a library of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives in the developed assay.
Hit Identification and Confirmation: Identifying compounds that produce the desired phenotypic effect and confirming their activity through repeated testing.
Target Deconvolution: Subsequent studies to identify the biological target responsible for the observed phenotype.
An illustrative example of a phenotypic screen for antimicrobial activity is presented below.
| Screening Parameter | Description |
| Cell Model | Bacterial or fungal pathogens of interest |
| Assay Principle | Measurement of microbial growth inhibition (e.g., optical density) |
| Compound Library | A diverse set of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives |
| Positive Control | A known antibiotic or antifungal agent |
| Negative Control | Vehicle (e.g., DMSO) |
In Vivo Animal Model Studies for Pharmacodynamic Efficacy and Mechanistic Insights (Excluding clinical efficacy or safety)
Following promising in vitro results from phenotypic screens, in vivo animal models are essential for evaluating the pharmacodynamic (PD) effects of a compound, which relate to its mechanism of action and effects on the body. These studies provide critical information on how a drug candidate engages its target and modulates disease pathophysiology in a living organism.
Proof-of-Concept Studies in Relevant Disease Models (e.g., infection models, enzyme activity modulation)
Proof-of-concept studies are designed to demonstrate that a compound has the intended biological effect in a disease model. For a derivative of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the choice of model would depend on the therapeutic area suggested by initial screenings. For example, if in vitro studies suggest antimicrobial activity, a relevant infection model would be used.
An example of a proof-of-concept study design for a hypothetical anti-inflammatory derivative is detailed below.
| Study Component | Description |
| Animal Model | Rodent model of induced inflammation (e.g., carrageenan-induced paw edema) |
| Treatment Groups | Vehicle control, positive control (e.g., a known anti-inflammatory drug), and various dose levels of the test compound |
| Primary Endpoint | Measurement of paw volume or thickness over time to assess the reduction in swelling |
| Secondary Endpoints | Histopathological analysis of inflamed tissue, measurement of pro-inflammatory cytokine levels |
Pharmacodynamic Biomarker Analysis in Preclinical Settings
Pharmacodynamic biomarkers are objectively measured indicators of a pharmacological response. cymitquimica.com In preclinical studies, these biomarkers are used to demonstrate target engagement and to establish a relationship between drug exposure and the biological effect. The selection of biomarkers is dependent on the compound's proposed mechanism of action. For a kinase inhibitor, for example, a relevant biomarker would be the phosphorylation status of a downstream substrate.
A hypothetical example of pharmacodynamic biomarker analysis for a 2-aminopyrimidine derivative targeting a specific kinase is shown in the following table.
| Biomarker | Tissue/Fluid | Method of Analysis | Expected Change |
| Phosphorylated Target Protein | Tumor Tissue or Peripheral Blood Mononuclear Cells (PBMCs) | Western Blot, ELISA, or Mass Spectrometry | Decrease |
| Downstream Substrate Phosphorylation | Tumor Tissue or PBMCs | Western Blot or ELISA | Decrease |
| Gene Expression of Target-Modulated Genes | Tumor Tissue | qRT-PCR or RNA-Seq | Up or Down-regulation |
Metabolic Pathway Elucidation in Preclinical Biological Systems (non-human, non-clinical endpoints)
Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. These studies identify the major metabolites and the enzyme systems responsible for the compound's biotransformation. This information is vital for interpreting toxicology data and predicting potential drug-drug interactions.
Metabolite Identification and Profiling Using Chromatographic and Spectroscopic Methods
To identify and quantify the metabolites of a (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivative, in vitro and in vivo systems are utilized. In vitro, the compound would be incubated with liver microsomes or hepatocytes from various species (e.g., rat, dog, human). In vivo, samples such as plasma, urine, and feces would be collected from animals dosed with the compound.
The analytical workflow typically involves:
Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix.
Chromatographic Separation: Separation of the parent compound and metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
Spectroscopic Detection and Identification: Characterization of the separated compounds using mass spectrometry (MS), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.
Biotransformation Pathways and Enzyme Systems Involved in Metabolism
Once metabolites are identified, the biotransformation pathways can be mapped. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. For a compound like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, potential metabolic pathways could involve modification of the acrylic acid side chain or the aminopyrimidine ring.
To identify the specific enzyme systems involved, particularly cytochrome P450 (CYP) isozymes, a series of in vitro experiments are conducted. These may include:
Recombinant CYP Isozyme Assays: Incubating the compound with individual recombinant CYP enzymes to determine which ones are capable of its metabolism.
Chemical Inhibition Studies: Using known inhibitors of specific CYP isozymes in liver microsome incubations to see which inhibitors block the metabolism of the compound.
A summary of potential metabolic transformations for a hypothetical 2-aminopyrimidine derivative is provided below.
| Metabolic Reaction | Potential Site on Compound | Enzyme System |
| Oxidation | Aromatic ring or alkyl substituents | Cytochrome P450 (CYP) enzymes |
| Hydrolysis | Ester or amide functionalities (if present in a derivative) | Esterases, amidases |
| Glucuronidation | Amino or hydroxyl groups | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Hydroxyl groups | Sulfotransferases (SULTs) |
Strategic Derivatization and Scaffold Modification of the 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Framework
Synthesis of Amide and Ester Analogs for Modulation of Polarity and Reactivity
The carboxylic acid group of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid is a prime target for modification to alter the molecule's polarity, solubility, and reactivity. Conversion to amide and ester analogs is a common and effective strategy.
Amidation, the reaction of the carboxylic acid with an amine, offers another avenue to modulate the compound's properties. Amide derivatives are generally more stable to hydrolysis than esters. nih.gov The diversity of commercially available amines allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. For example, coupling with amino acids can create peptidomimetic structures or improve recognition by specific transporters. nih.gov
Below is a table illustrating potential amide and ester analogs and their expected impact on polarity:
| Derivative Type | Example Structure | Expected Change in Polarity | Rationale |
| Methyl Ester | Decrease | The polar carboxylic acid is replaced by a less polar ester group. | |
| Benzyl (B1604629) Ester | Decrease | The bulky, non-polar benzyl group significantly reduces polarity. | |
| Simple Amide | Decrease | Replacement of the carboxylic acid with a primary amide reduces polarity, though it can still participate in hydrogen bonding. | |
| N-substituted Amide | Variable | Polarity can be tailored based on the substituent 'R'. A non-polar 'R' group will decrease polarity, while a polar 'R' group may increase it. |
Heterocyclic Annulation and Fusion Strategies for Novel Ring Systems
The 2-aminopyrimidine (B69317) core of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid is a versatile starting point for the synthesis of fused heterocyclic systems. mdpi.com Such annulation strategies can lead to novel, more rigid scaffolds with distinct three-dimensional shapes, which can be advantageous for specific biological targets.
One common approach involves the reaction of the 2-amino group with a suitable bifunctional electrophile to construct a new ring. For example, reaction with α-haloketones or 1,3-dicarbonyl compounds can lead to the formation of imidazo[1,2-a]pyrimidines or pyrimido[1,2-a]pyrimidines, respectively. mdpi.com These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. ijpsjournal.com
Furthermore, the acrylic acid side chain can also participate in cyclization reactions. For instance, intramolecular reactions could potentially lead to the formation of lactones or other ring systems incorporating the side chain. The specific reaction conditions and reagents would dictate the final heterocyclic product.
The following table presents examples of fused heterocyclic systems that could be synthesized from 2-aminopyrimidine precursors:
| Fused Heterocycle | General Synthetic Approach | Potential Precursor |
| Imidazo[1,2-a]pyrimidine | Reaction with α-haloketone | 2-Aminopyrimidine derivative |
| Pyrimido[1,2-a]pyrimidine | Reaction with 1,3-dicarbonyl compound | 2-Aminopyrimidine derivative |
| Triazolopyrimidine | Reaction with appropriate nitrogen-containing electrophiles | 2-Aminopyrimidine derivative |
Side Chain and Pyrimidine (B1678525) Ring Substitutions for Fine-Tuning Molecular Properties and Interactions
Substitution at various positions on the (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid framework is a key strategy for fine-tuning its molecular properties. Both the acrylic acid side chain and the pyrimidine ring offer opportunities for modification.
Side Chain Modifications: The acrylic acid moiety can be modified beyond simple esterification or amidation. For example, the double bond can be reduced to the corresponding saturated propionic acid derivative, which would increase conformational flexibility. Alternatively, substituents can be introduced at the α- or β-positions of the acrylic acid to influence its electronic properties and steric profile.
The table below summarizes potential substitution sites and their effects:
| Substitution Site | Example Modification | Potential Impact on Molecular Properties |
| 2-Amino Group | Acylation with an acetyl group | Increased lipophilicity, altered hydrogen bonding |
| 4-Position of Pyrimidine | Introduction of a methoxy (B1213986) group | Increased polarity, potential for hydrogen bond acceptance |
| 6-Position of Pyrimidine | Introduction of a chloro group | Increased lipophilicity, altered electronic distribution |
| α-Position of Acrylic Acid | Introduction of a methyl group | Increased steric bulk, altered reactivity |
Conjugation to Biomacromolecules or Advanced Delivery Systems (e.g., nanoparticles, polymers) for Research Applications (Non-clinical delivery)
For research purposes, conjugating (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid or its derivatives to biomacromolecules or advanced delivery systems can be highly beneficial. This approach can improve solubility, stability, and facilitate targeted delivery in non-clinical settings.
Polymer Conjugation: The carboxylic acid group provides a convenient handle for covalent attachment to various polymers, such as polyethylene (B3416737) glycol (PEG) or poly(acrylic acid). nih.govnih.gov Polymer conjugation can increase the hydrodynamic radius of the molecule, potentially prolonging its circulation time in research models. The first polymer-drug conjugate involved the attachment of mescaline to a copolymer of N-vinylpyrrolidone and acrylic acid. nih.gov
Nanoparticle Conjugation: The molecule can also be conjugated to the surface of nanoparticles, such as gold nanoparticles or polymeric nanoparticles. nih.gov This can be achieved through the formation of an amide bond between the carboxylic acid and amine groups on the nanoparticle surface. Such nanoparticle-drug conjugates can be used to study cellular uptake mechanisms and for targeted delivery research in vitro.
Click Chemistry and Other Modular Synthesis Approaches for High-Throughput Library Generation and Screening
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov These features make it an ideal tool for the modular synthesis of compound libraries for high-throughput screening.
To utilize click chemistry, the (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid scaffold would first need to be functionalized with a "clickable" group, such as an azide (B81097) or a terminal alkyne. For example, the carboxylic acid could be coupled with an amino-alkyne or an amino-azide. This functionalized scaffold can then be reacted with a library of complementary clickable fragments to rapidly generate a large and diverse set of derivatives. The resulting triazole linker formed from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is stable and can mimic the properties of an amide bond. nih.gov
This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with desired properties.
Prodrug Strategies for Enhanced Chemical Stability or Preclinical Delivery
Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor stability or limited permeability. nih.gov For (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid, the carboxylic acid and the 2-amino group are both suitable handles for prodrug design.
As mentioned in section 8.1, ester and amide prodrugs of the carboxylic acid are a common approach. The choice of the promoiety can be tailored to achieve a desired rate of cleavage and to target specific enzymes or transporters. nih.gov For example, amino acid ester prodrugs can be designed to be recognized by peptide transporters, thereby enhancing absorption. nih.gov Studies have shown that the stability of amino acid prodrugs can be influenced by the length of linkers and the nature of the amino acid. nih.gov
The 2-amino group on the pyrimidine ring could also be masked with a cleavable protecting group to create a prodrug. This might be useful if the amino group is a site of rapid metabolism or contributes to poor permeability. The prodrug would then be converted to the active form in vivo.
The following table provides examples of prodrug strategies:
| Prodrug Type | Promoety | Activation Mechanism | Potential Advantage |
| Ester Prodrug | Ethyl group | Esterase-mediated hydrolysis | Increased lipophilicity |
| Amino Acid Conjugate | L-Valine | Peptidase/Esterase-mediated hydrolysis | Potential for transporter-mediated uptake |
| Acyloxymethyl Ester | Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis | Controlled release kinetics |
Emerging Research Frontiers and Future Directions for 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Studies
Exploration of Novel and Sustainable Synthetic Methodologies, Including Flow Chemistry and Electrosynthesis
The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a strong emphasis on improving efficiency, sustainability, and yield. Traditional multi-step batch syntheses are often resource-intensive. nih.gov Modern approaches are moving towards more streamlined and environmentally friendly processes.
One promising direction is the adoption of microwave-assisted organic synthesis , which can significantly reduce reaction times and increase product yields for aminopyrimidine scaffolds. nanobioletters.com Another key area is the development of one-pot, multi-component reactions , such as the Biginelli reaction, which allow for the construction of complex pyrimidine structures from simple precursors in a single step, enhancing efficiency and reducing waste. nih.govnih.gov For the acrylic acid portion, novel catalytic systems, such as selenium-modified microgels using hydrogen peroxide as a green oxidant, have shown high selectivity and yield for the synthesis of acrylic acid and its esters under mild conditions. maastrichtuniversity.nl
Future research will likely focus on integrating these advanced methods:
Flow Chemistry: Continuous flow processing offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, particularly for hazardous reactions like nitration, and facilitates scalability. nih.gov The development of a flow-based synthesis for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could lead to highly efficient and automated production.
Electrosynthesis: This technique uses electricity to drive chemical reactions, often avoiding harsh reagents and byproducts. Its application to the synthesis of pyrimidine and acrylic acid precursors could offer a greener alternative to conventional methods.
Catalyst Innovation: The design of novel catalysts, including nanoparticles, can provide excellent yields under environmentally friendly conditions, as demonstrated by the use of manganese tetroxide nanoparticles (Mn3O4-NPs) in Biginelli-type reactions. nih.gov
These methodologies represent a shift towards greener, more efficient chemical manufacturing, which will be critical for the sustainable development of new compounds based on the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold.
| Methodology | Key Advantages | Relevant Research Finding | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, green chemistry approach. | An emerging technique to overcome the drawbacks of conventional heating for synthesizing aminopyrimidines. | nanobioletters.com |
| One-Pot, Multi-Component Reactions | High efficiency, reduced waste, atom economy, simplified purification. | The Biginelli synthesis allows for the creation of complex pyrimidines from simple starting materials in a single step. | nih.govnih.gov |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability, process automation. | Enables real-time reaction monitoring and is beneficial for hazardous reactions and multistep sequences. | nih.gov |
| Nanoparticle Catalysis | High catalytic activity, environmentally friendly, excellent yields under mild conditions. | Mn3O4-NPs used as a catalyst in Biginelli synthesis proved to be non-toxic, safe, and efficient. | nih.gov |
| Advanced Oxidation Catalysis | High selectivity and yield, use of green oxidants (e.g., H2O2). | Selenium-modified microgels achieved high yields (89–91%) for the synthesis of acrylic acid and its esters. | maastrichtuniversity.nl |
Integration of Advanced Computational Approaches (e.g., AI/ML-driven design, quantum machine learning) in Compound Discovery and Material Science
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and design of new molecules and materials. researchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and propose new synthetic routes, significantly accelerating the research and development pipeline. researchgate.netmdpi.com
For a scaffold like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, AI/ML can be applied in several ways:
AI-Driven Drug Design: Generative models can design novel pyrimidine derivatives with specific therapeutic profiles. nih.govnih.gov For instance, AI has been used to identify potent pyrazolo[1,5-a]pyrimidine (B1248293) derivatives targeting protein-protein interactions in inflammatory pathways. nih.gov These models can predict binding affinity, assess druggability, and optimize pharmacokinetic properties. nih.govmdpi.com
Quantum Machine Learning (QML) for Materials Science: QML, which combines quantum computing with machine learning, holds transformative potential for materials science. researchgate.net It can perform simulations of molecular and material properties with an accuracy that is often beyond the reach of classical computers. researchgate.netiastate.edu QML models are being developed to predict material characteristics, such as the ductility of superhard materials or the electronic structure of complex systems. iastate.eduarxiv.orgnih.gov This could be used to predict the properties of polymers or materials derived from (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.
Retrosynthesis Prediction: AI tools can analyze complex molecules and propose viable synthetic pathways, aiding chemists in the lab. researchgate.netarxiv.org
The synergy between AI and empirical research allows for a more targeted and efficient exploration of the chemical space, enabling the design of molecules with precisely tailored functions.
Multi-Targeting Strategies and Polypharmacology in Preclinical Investigations
The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being supplemented by multi-targeting strategies, where a single compound is designed to interact with multiple biological targets simultaneously. This approach, known as polypharmacology, can be particularly effective for complex multifactorial diseases. numberanalytics.com Pyrimidine derivatives are well-suited for this strategy due to their ability to interact with a wide range of biological targets, including various enzymes and receptors. nih.govresearchgate.netmdpi.com
Future preclinical studies on derivatives of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could explore:
Dual-Target Inhibitors: Designing compounds that inhibit two distinct but related targets in a disease pathway. For example, novel aminopyrimidine derivatives have been developed as dual inhibitors of BRD4 and PLK1, two important targets in cancer therapy. nih.gov Similarly, pyrimidine derivatives have been designed as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. acs.org
Broad-Spectrum Activity: The pyrimidine nucleus is a core component in drugs with diverse activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netwjarr.comnih.gov Research could focus on developing derivatives of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid with broad-spectrum antimicrobial or a combination of anti-inflammatory and antioxidant effects. nih.govresearchgate.netnih.gov
Synergistic Combination Therapies: Identifying how these compounds can be used in combination with other drugs to achieve a more potent therapeutic effect. Targeting multiple enzymes in the pyrimidine synthesis pathway itself is being explored as a cancer therapy strategy. numberanalytics.com
The inherent versatility of the aminopyrimidine scaffold makes it a prime candidate for the development of next-generation polypharmacological agents. nih.gov
Applications in Optogenetics and Photoactivatable Probes for Biological Research
The fields of optogenetics and chemical biology rely on molecules that can be controlled by light to probe and manipulate biological processes with high spatiotemporal precision. The structural features of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, particularly the conjugated system and the potential for functionalization, suggest its promise as a scaffold for photoactivatable tools.
While direct applications of this specific compound are still emerging, related structures offer clues to future directions:
Photoluminescence: Certain 2-aminopyrimidine (B69317) derivatives are known to exhibit photoluminescence. A study on a crystal formed between 2-aminopyrimidine and pimelic acid reported a light emission peak at 353 nm, demonstrating the inherent fluorescent properties of this class of compounds. chalcogen.ro This fluorescence could be harnessed for developing biosensors or probes.
Photo-Curing and Photopolymerization: The acrylic acid moiety is widely used in photopolymerization reactions, where light is used to initiate the formation of polymers. acs.org This reactivity could be exploited to create light-sensitive hydrogels or to "cage" a biologically active molecule, which is then released upon light exposure.
Photoactivatable Probes: The core structure could be modified to create a "caged" compound, where the biological activity is blocked by a photolabile group. Irradiation with a specific wavelength of light would cleave this group, releasing the active molecule at a precise time and location within a cell or tissue. This would be invaluable for studying complex signaling pathways.
Future research will involve the rational design of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives with optimized photophysical properties, such as specific absorption/emission wavelengths and high quantum yields, to create sophisticated tools for biological research.
Development of Advanced Analytical Platforms for Real-Time Monitoring and High-Throughput Characterization
The synthesis and application of novel compounds require robust analytical methods for characterization, quality control, and mechanistic studies. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and its derivatives, the focus is on developing platforms that offer higher speed, greater sensitivity, and real-time data acquisition.
Key areas for future development include:
Real-Time Reaction Monitoring: Techniques like in-situ Raman and infrared (IR) spectroscopy are powerful tools for monitoring polymerization reactions in real time, providing kinetic data and insights into reaction mechanisms. acs.orgresearchgate.netacs.org Applying these Process Analytical Technologies (PAT) to the synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid in continuous flow systems would enable precise process control and optimization. nih.gov
High-Throughput Screening (HTS): HTS platforms are essential for rapidly evaluating the biological activity of large libraries of compounds. Integrating HTS with AI-driven data analysis can accelerate the identification of promising drug candidates from a series of newly synthesized pyrimidine derivatives. mdpi.com
Advanced Chromatographic and Spectrometric Methods: The purity and structure of synthesized pyrimidine derivatives are typically confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netmdpi.com Future work may involve developing more sensitive hyphenated techniques (e.g., LC-MS-NMR) for complex mixture analysis and metabolite identification in preclinical studies.
These advanced analytical platforms will provide a deeper understanding of the chemistry and biology of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, facilitating its journey from laboratory synthesis to potential application.
| Technique | Application Area | Key Information Provided | Reference |
|---|---|---|---|
| Real-Time IR/Raman Spectroscopy | Reaction Monitoring | Kinetics, monomer conversion, reaction mechanism. | acs.orgresearchgate.netacs.org |
| HPLC | Purification & Purity Assessment | Separation of compounds, determination of purity. | researchgate.net |
| Mass Spectrometry (MS/HREI-MS) | Structural Characterization | Molecular weight, elemental composition. | researchgate.netmdpi.com |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Detailed molecular structure, confirmation of synthesis. | researchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Optical Properties & Chelation | Band gap energy, formation of metal-ligand complexes. | acs.orgchalcogen.ro |
| X-ray Diffraction (XRD) | Crystal Structure Analysis | Unit cell parameters, solid-state conformation. | chalcogen.ro |
Investigation into Supramolecular Polymerization and Self-Healing Materials
The acrylic acid component of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid offers a gateway into the field of advanced polymer science, particularly in the creation of "smart" materials with dynamic properties.
Self-Healing Materials: Poly(acrylic acid) (PAA) and its copolymers are extensively studied for their role in self-healing materials. acs.orgmdpi.com These polymers can form networks held together by reversible bonds, such as hydrogen bonds or ionic interactions. researchgate.netrsc.org When the material is damaged, these bonds can break and reform, autonomously repairing the structure. researchgate.netnih.gov Research has shown that incorporating functional groups can optimize mechanical, adhesive, and self-healing properties. acs.org
Supramolecular Polymerization: The aminopyrimidine moiety is capable of forming specific and directional hydrogen bonds, a key feature in supramolecular chemistry. This could be exploited to guide the self-assembly of monomers into well-defined polymeric structures. The combination of the hydrogen-bonding capabilities of the pyrimidine ring and the polymerizable acrylic acid tail could lead to novel supramolecular polymers with ordered architectures.
Future research in this area would involve synthesizing polymers from (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and investigating their material properties. This could lead to the development of advanced materials such as self-healing coatings, hydrogels for biomedical applications, or stimuli-responsive polymers that change their properties in response to environmental cues like pH. mdpi.com
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The true potential of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid lies at the intersection of multiple scientific disciplines. Its hybrid structure, containing a bioactive heterocycle and a polymerizable functional group, makes it an ideal candidate for cross-disciplinary innovation.
Future research directions will inherently be collaborative:
Bio-integrated Materials (Materials Science + Biology): Developing biocompatible and bioactive materials by incorporating the compound into polymer backbones. For example, modifying the surface of biomaterials like hydroxyapatite (B223615) with poly(acrylic acid) can improve their dispersion and stability for biomedical applications. rsc.org Such materials could be used in tissue engineering, drug delivery systems, or advanced medical devices.
Cheminformatics and Drug Discovery (Chemistry + Computer Science + Biology): Using AI and computational tools to design and screen libraries of derivatives for specific biological activities, as detailed in section 9.2. mdpi.comnih.gov This synergy accelerates the discovery of new therapeutic agents by making the search process more efficient and predictive.
Smart Therapeutics (Chemistry + Materials Science + Biology): Creating drug delivery systems where a derivative of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is incorporated into a self-healing or stimuli-responsive polymer. Such a system could be designed to release a therapeutic agent in response to a specific biological signal at a disease site, combining treatment with advanced material function.
The exploration of this compound will require a holistic approach, where insights from chemistry inform biological studies, and challenges in materials science drive the synthesis of new derivatives. This collaborative spirit will be the key to unlocking the next generation of innovations based on the versatile aminopyrimidine acrylic acid scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common approach involves microwave-assisted condensation of 2-aminopyrimidine-5-carbaldehyde with acrylic acid derivatives under acidic conditions. For example, microwave irradiation (700W, 3 minutes) with triethylamine as a catalyst in acetic anhydride can promote efficient coupling, followed by acid-base workup to isolate the product . Alternative methods include palladium-catalyzed cross-coupling reactions using boronic acid derivatives (e.g., (2-aminopyrimidin-5-yl)boronic acid) with acrylic acid esters, requiring inert atmospheres and controlled temperatures .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging intensity data and anisotropic displacement parameters for precise bond-length/angle analysis .
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and MS (ESI or MALDI) for molecular ion validation. For example, ESI-MS calculated m/z 619 [M+H]⁺ matches experimental data for related pyrimidine-acrylate hybrids .
Q. What safety protocols are essential when handling (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid?
- Methodological Answer : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact. Work in a fume hood due to potential irritancy (H315-H319-H335 hazards). Store in airtight containers at –20°C to mitigate hygroscopicity and degradation, as recommended for structurally similar aminopyrimidines .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated geometries)?
- Methodological Answer : Perform multi-method validation:
- Compare X-ray crystallographic bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* level).
- Use WinGX/ORTEP for visualizing anisotropic displacement parameters to identify potential crystallographic artifacts .
- Reconcile NMR chemical shifts with ab initio calculations (e.g., GIAO method) to resolve stereoelectronic effects .
Q. What experimental design strategies mitigate challenges in isolating (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid due to byproduct formation?
- Methodological Answer :
- Optimize reaction stoichiometry to minimize unreacted intermediates (e.g., excess acrylic acid derivatives).
- Use preparative HPLC with C18 columns and isocratic elution (water:acetonitrile, 0.1% TFA) for purification.
- Monitor reaction progress via TLC (silica gel, UV visualization) or in situ IR spectroscopy to detect acrylate ester intermediates .
Q. How can biotechnological approaches enhance the sustainability of synthesizing this compound?
- Methodological Answer : Implement a two-layer optimization framework:
- Fermentation layer : Use engineered E. coli strains expressing acrylate lyase for enzymatic conversion of pyrimidine precursors.
- Control layer : Apply model predictive control (MPC) with Dynamic Matrix Control (DMC) algorithms to maintain optimal pH (6.5–7.0) and dissolved oxygen levels, minimizing byproducts .
Q. What strategies resolve solubility limitations of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid in aqueous buffers for biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
